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molecular formula C9H7F3O B103096 2'-(Trifluoromethyl)acetophenone CAS No. 17408-14-9

2'-(Trifluoromethyl)acetophenone

Cat. No. B103096
M. Wt: 188.15 g/mol
InChI Key: FYDUUODXZQITBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703805B2

Procedure details

To a stirred solution of 2′-trifluoromethyl-acetophenone (225 mL, 15.0 mmol) in THF (20 mL, anhyd) at −78° C. added dropwise a 1.0M solution of lithium hexamethyldisilazide (LiHMDS) (15.8 mL, 15.8 mmol). After 1 h the reaction mixture was cooled to −78° C. and charged dropwise with ethyl trifluoroacetate (3.6 mL, 30 mmol). After addition was complete, the reaction mixture was allowed to warm to ambient temperature. The reaction mixture was quenched by slow addition of H2O (20 mL) and concentrated under reduced pressure. The resulting material was transferred to a separatory funnel, diluted with Et2O (60 mL), washed with 1N HCl and brine, then dried (MgSO4) and concentrated to yield the title compound (4.2 g, 99%) as an amber liquid, which was used in the next step without purification. Rf: 0.15 (20% EtOAc/Hex).
Quantity
225 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9](=[O:11])[CH3:10].C[Si](C)(C)[N-][Si](C)(C)C.[Li+].[F:24][C:25]([F:32])([F:31])[C:26](OCC)=[O:27]>C1COCC1>[F:24][C:25]([F:32])([F:31])[C:26](=[O:27])[CH2:10][C:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:2]([F:12])([F:13])[F:1])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
225 mL
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C(C)=O)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
15.8 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.6 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by slow addition of H2O (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting material was transferred to a separatory funnel
ADDITION
Type
ADDITION
Details
diluted with Et2O (60 mL)
WASH
Type
WASH
Details
washed with 1N HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)C1=C(C=CC=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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